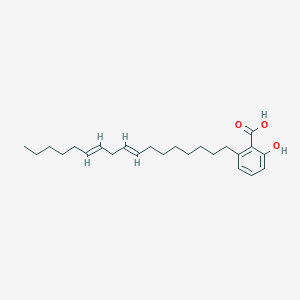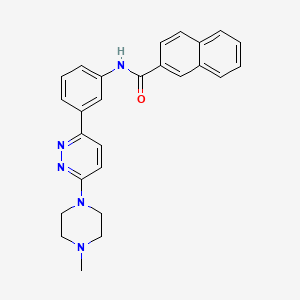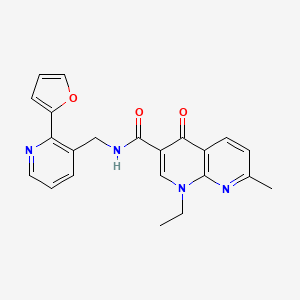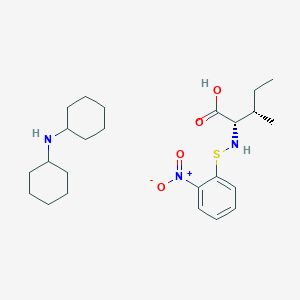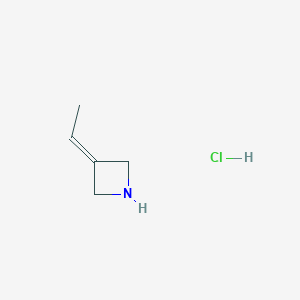
3-Etilidenazetina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN. It is a solid form of amines and is used in various scientific experiments. This compound is known for its unique structure, which includes a four-membered azetidine ring with an ethylidene substituent at the third position.
Aplicaciones Científicas De Investigación
3-Ethylideneazetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of novel functionalized azetidines.
Biology: The compound’s unique structure makes it a valuable tool in studying the reactivity and stability of azetidine rings.
Medicine: Azetidines, including 3-Ethylideneazetidine;hydrochloride, are explored for their potential use in drug discovery and development.
Industry: The compound is used in the production of polymers and as a chiral template in various industrial processes.
Métodos De Preparación
The preparation of 3-Ethylideneazetidine;hydrochloride involves several synthetic routes. One common method is the hydrogenolysis of 1-(diphenylmethyl)-3-azetidenone to obtain the stable crystalline 3-azetidinone hydrochloride. This intermediate can then be transformed into 3-ethylideneazetidine through olefination with alkylidene (triphenyl)phosphoranes . Industrial production methods often involve the use of γ-haloamines and reduction of β-lactams .
Análisis De Reacciones Químicas
3-Ethylideneazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylidene group, leading to the formation of various functionalized azetidines.
Common reagents used in these reactions include hydrogen, triphenylphosphoranes, and various nucleophiles. The major products formed from these reactions are functionalized azetidines and spirocyclic azetidine building blocks .
Mecanismo De Acción
The mechanism of action of 3-Ethylideneazetidine;hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines drives their reactivity, allowing them to participate in various chemical reactions. The compound’s unique structure enables it to interact with specific molecular pathways, making it a valuable tool in synthetic chemistry and drug development .
Comparación Con Compuestos Similares
3-Ethylideneazetidine;hydrochloride can be compared with other azetidines, such as 3-bromo-3-ethylazetidines and 3-alkylideneazetidines. These compounds share the four-membered azetidine ring but differ in their substituents and reactivity. The unique ethylidene group in 3-Ethylideneazetidine;hydrochloride provides distinct reactivity and stability compared to its analogs .
Similar compounds include:
- 3-Bromo-3-ethylazetidines
- 3-Alkylideneazetidines
- Aziridines (related three-membered ring compounds)
These comparisons highlight the uniqueness of 3-Ethylideneazetidine;hydrochloride in terms of its reactivity and applications in various fields .
Propiedades
IUPAC Name |
3-ethylideneazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSSGDQYILTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2594664.png)
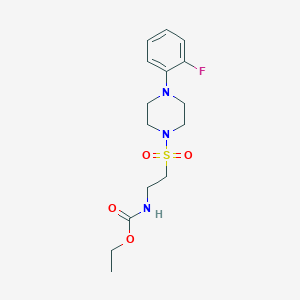
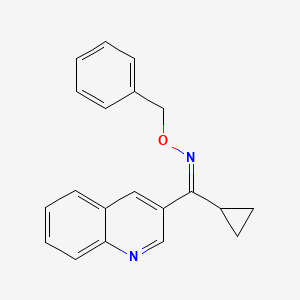
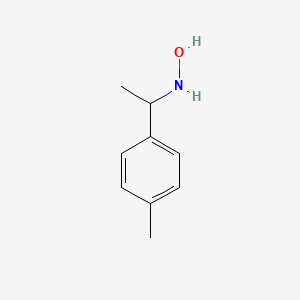

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)
